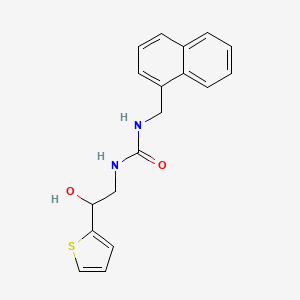

1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea

Description

1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea is a urea derivative featuring a hydroxyethyl-thiophene moiety and a naphthalen-1-ylmethyl substituent. The compound combines a heterocyclic thiophene ring, known for its electron-rich aromaticity, with a bulky naphthalene group, which may enhance lipophilicity and influence receptor binding. The hydroxyl group on the ethyl chain could improve solubility and facilitate hydrogen bonding, a critical factor in biological interactions.

Properties

IUPAC Name |

1-(2-hydroxy-2-thiophen-2-ylethyl)-3-(naphthalen-1-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c21-16(17-9-4-10-23-17)12-20-18(22)19-11-14-7-3-6-13-5-1-2-8-15(13)14/h1-10,16,21H,11-12H2,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXAUTQPAZBTHGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea typically involves the reaction of a thiophene derivative with a naphthalene-based isocyanate. The reaction conditions may include:

- Solvent: Common solvents such as dichloromethane or tetrahydrofuran.

- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.

- Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens or sulfonyl chlorides.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic effects:

- Anticancer Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the naphthalene group may enhance the interaction with biological targets, potentially leading to the development of new anticancer agents .

- Anti-inflammatory Properties : Research indicates that urea derivatives can modulate inflammatory pathways. The incorporation of thiophene may contribute to enhanced bioactivity, making this compound a candidate for anti-inflammatory drug development .

Organic Electronics

The unique electronic properties of thiophenes and naphthalenes make this compound suitable for:

- Organic Light Emitting Diodes (OLEDs) : Materials with naphthalene and thiophene structures are known for their excellent charge transport properties, which are crucial for efficient OLED performance. The compound could be explored as an emissive layer or charge transport material in OLED devices .

- Organic Photovoltaics (OPVs) : Similar structural motifs are used in the design of donor materials in OPVs. The electron-rich nature of thiophene can facilitate charge separation and transport, enhancing the efficiency of solar cells .

Chemical Intermediates

Due to its functional groups, this compound can serve as:

- Building Blocks in Synthesis : The urea moiety provides reactivity for further chemical modifications, allowing it to be used as an intermediate in synthesizing more complex molecules or polymers .

Case Study 1: Anticancer Activity

A study conducted on a series of urea derivatives, including this compound, demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase. This suggests that modifications on the thiophene and naphthalene rings could lead to enhanced potency against cancer cells.

Case Study 2: OLED Performance

Research on a related thiophene-naphthalene derivative showed promising results as an electron transport layer in OLEDs. Devices incorporating this derivative exhibited higher efficiency compared to conventional materials, highlighting the potential for this compound in next-generation display technologies.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to a biological response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a hydroxyethyl-thiophene and naphthylmethyl substituents. Below is a comparative analysis with key analogs:

Key Observations:

Thiophene Integration : Compounds 5h, 5j, and 5k () incorporate thiophen-2-yl groups linked to pyridine or urea, similar to the target compound. Thiophene’s electron-rich nature may enhance π-π stacking in biological targets .

Naphthalene vs. Aryl Substitutents : The target compound’s naphthylmethyl group contrasts with smaller aryl groups (e.g., fluorophenyl in 5h). Naphthalene’s bulkiness may improve membrane permeability but reduce solubility compared to smaller substituents .

Hydroxyethyl vs. Pyridinyl Linkers: The target compound’s hydroxyethyl chain differs from pyridinyl linkers in 5h–5k.

Urea vs. Thiourea: The compound replaces urea with thiourea, which may enhance metal coordination but reduce hydrogen-bond donor capacity compared to the target compound .

Biological Activity

1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea, also referred to as compound B2579092, is a synthetic urea derivative that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a thiophene ring and a naphthalene moiety, which may contribute to its biological properties. The following sections will explore the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

The molecular formula of this compound is C17H16N2O2S, with a molecular weight of 312.39 g/mol. This compound is characterized by its high purity levels (typically around 95%) and is utilized in various research applications.

Structural Characteristics

| Property | Details |

|---|---|

| Molecular Formula | C17H16N2O2S |

| Molecular Weight | 312.39 g/mol |

| Purity | ~95% |

| IUPAC Name | 1-(2-hydroxy-2-naphthalen-1-ylethyl)-3-thiophen-2-ylurea |

Anticancer Properties

Recent studies have indicated that compounds containing thiourea and urea functionalities exhibit promising anticancer activity. For instance, a review highlighted various (thio)ureas showing significant antiproliferative effects against multiple cancer cell lines. In particular, derivatives similar to this compound have demonstrated selective cytotoxicity against specific cancer types, with IC50 values ranging from 15 to 30 µM in various assays .

Antimicrobial Activity

Compounds with thiophene and naphthalene structures have also been reported to possess antimicrobial properties. For example, derivatives of thiourea have shown effectiveness against bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in the inflammatory response .

Case Studies

- Anticancer Activity : A study evaluating the anticancer properties of related thiourea derivatives found that certain compounds exhibited GI50 values as low as 25 µM against lung cancer cells (EKVX), indicating significant potential for further development .

- Antimicrobial Screening : Another investigation into the antimicrobial efficacy of thiourea derivatives showed that some compounds were effective against resistant strains of bacteria, suggesting their potential role in treating infections where traditional antibiotics fail .

The biological activity of this compound can be attributed to its ability to form hydrogen bonds due to the NH groups in the urea moiety, facilitating interactions with biological targets such as enzymes or receptors involved in disease processes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea, and what reagents are critical for its preparation?

- Methodological Answer : The compound can be synthesized via a two-step urea-forming reaction. First, the hydroxyl-thiophene ethylamine intermediate is prepared by reacting 2-thiophenemethanol with a suitable amine under basic conditions. Second, urea formation is achieved using triphosgene (BTC) in tetrahydrofuran (THF) at 0°C, followed by coupling with naphthalen-1-ylmethylamine. Trimethylamine is typically used to neutralize HCl byproducts . Key reagents include triphosgene for controlled urea bond formation and THF as an inert solvent.

Q. How can researchers ensure purity during synthesis, and what analytical techniques are recommended for characterization?

- Methodological Answer : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is effective for isolating the target compound. Analytical confirmation requires a combination of techniques:

- HPLC : Purity assessment (≥95% by area normalization).

- NMR : ¹H/¹³C NMR to confirm the hydroxy-thiophene ethyl and naphthalenylmethyl substituents.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₈H₁₈N₂O₂S: 326.11 g/mol) .

Q. What are the solubility properties of this compound, and how can formulation challenges be addressed?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its urea backbone and aromatic groups. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer (e.g., PBS) to ≤0.1% DMSO. Sonication or mild heating (37°C) may enhance dissolution .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in large-scale synthesis?

- Methodological Answer : Apply Design of Experiments (DoE) to optimize parameters such as temperature, stoichiometry, and reaction time. For example:

- Temperature : Maintain 0–5°C during triphosgene addition to minimize side reactions.

- Catalysis : Test Lewis acids (e.g., ZnCl₂) to accelerate urea formation.

- Statistical Modeling : Use response surface methodology (RSM) to identify optimal conditions .

Q. What strategies resolve contradictions in reported stability data for urea derivatives under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to identify decomposition temperatures.

- Hygroscopicity Testing : Store samples at 25°C/60% RH and -20°C, analyzing degradation via HPLC at intervals (e.g., 1, 3, 6 months). Evidence from structurally similar ureas suggests stability at -20°C in desiccated environments .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzyme active sites?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS):

- Target Selection : Prioritize enzymes with known urea-binding pockets (e.g., carbonic anhydrase).

- Force Fields : Apply CHARMM36 for accurate urea bond parameterization.

- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. What in vitro assays are suitable for evaluating the compound’s potential as a kinase inhibitor or anti-inflammatory agent?

- Methodological Answer :

- Kinase Inhibition : Use a fluorescence-based ADP-Glo™ assay against a panel of kinases (e.g., JAK2, EGFR).

- Anti-inflammatory Activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages via ELISA.

- Dose-Response Analysis : Generate IC₅₀ curves with 8–10 concentrations (1 nM–100 µM) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity profiles across cell lines?

- Methodological Answer : Standardize assay conditions:

- Cell Line Authentication : Use STR profiling to confirm identity.

- Culture Conditions : Maintain consistent serum concentration (e.g., 10% FBS) and passage number (<20).

- Control Compounds : Include reference agents (e.g., doxorubicin for cytotoxicity, dexamethasone for anti-inflammatory activity). Replicate experiments across ≥3 independent labs to validate reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.